IDO1 Inhibitory Potency: 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one vs. Structural Analogs
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CHEMBL4161733) exhibits an IC50 of 0.5 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) in HeLa cells stimulated with IFN-γ [1]. This single-digit sub-nanomolar potency represents an exceptionally high affinity interaction. In contrast, a close structural analog bearing an extended 3-substituent and a para-chlorophenyl amide moiety—rather than the simple 3-methyl group present in the target compound—exhibits dramatically reduced IDO1 affinity with a Ki of 2,870 nM (2.87 μM), representing a >5,700-fold difference in potency [2]. While a direct head-to-head comparison with the unsubstituted 7-fluoroindolin-2-one lacking the 3-methyl group is not available in the same assay system, the target compound has been specifically curated by ChEMBL from China Pharmaceutical University as a validated IDO1 inhibitor [1], confirming that the 7-fluoro,3-methyl substitution pattern confers potent biological activity.
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.5 nM (cellular assay) |
| Comparator Or Baseline | 7-fluoro-3-substituted indolin-2-one analog with extended substituent (cid_11845975): Ki = 2,870 nM |
| Quantified Difference | Target compound IC50 (0.5 nM) vs. analog Ki (2,870 nM); approximately 5,740-fold lower concentration required for target compound to achieve equivalent inhibition |
| Conditions | Target: Human IDO1 in HeLa cells, 1 hr preincubation, IFN-γ stimulation, 20 hr measurement via Ehrlich colorimetric reagent; Comparator: NIH 1 RO3 MH081231-01 HTS assay |
Why This Matters
For researchers developing IDO1-targeted immunotherapeutics, the sub-nanomolar cellular potency of 7-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one provides a validated starting point for structure-activity relationship (SAR) optimization, whereas alternative indolin-2-ones with different substitution patterns may require extensive re-optimization to achieve comparable target engagement.
- [1] BindingDB. BDBM50285416 (CHEMBL4161733). IC50: 0.5 nM against human IDO1 in HeLa cells. ChEMBL curated. View Source
- [2] BindingDB. BDBM54683 (cid_11845975). Ki: 2.87E+3 nM. NIH 1 RO3 MH081231-01 HTS assay. View Source
